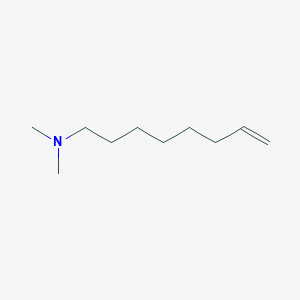
N,N-dimethyloct-7-en-1-amine
Overview
Description
N,N-dimethyloct-7-en-1-amine: is an organic compound with the molecular formula C10H21N It is a tertiary amine featuring a dimethylamino group attached to a seven-carbon chain with a terminal double bond
Preparation Methods
Synthetic Routes and Reaction Conditions:
N-Methylation of Secondary Amines: One common method involves the N-methylation of secondary amines under solvent-free ball milling conditions.
Catalytic Reaction: Another method involves the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure.
Industrial Production Methods: Industrial production methods for N,N-dimethyloct-7-en-1-amine typically involve large-scale catalytic processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions are common to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-dimethyloct-7-en-1-amine can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Oxidized amine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
Chemistry: N,N-dimethyloct-7-en-1-amine is used as a building block in the synthesis of various heterocyclic compounds. It serves as a versatile synthon for creating complex molecular structures .
Biology: In biological research, this compound is used to study the interactions of amines with biological molecules. It can be used as a probe to investigate enzyme mechanisms and receptor binding.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific receptors or enzymes. Its unique structure allows for the exploration of new pharmacophores.
Industry: In the industrial sector, this compound is used in the production of surfactants, lubricants, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism by which N,N-dimethyloct-7-en-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications .
Comparison with Similar Compounds
N,N-Dimethylacetamide: A common polar solvent used in organic synthesis.
N,N-Dimethylformamide: Another polar solvent with similar applications in chemical reactions.
N,N-Dimethyl-3-buten-1-amine: Used in atomic layer deposition of platinum nanoparticles.
Uniqueness: N,N-dimethyloct-7-en-1-amine is unique due to its terminal double bond, which provides additional reactivity compared to other dimethylamines. This structural feature allows for more diverse chemical transformations and applications in various fields.
Properties
Molecular Formula |
C10H21N |
|---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
N,N-dimethyloct-7-en-1-amine |
InChI |
InChI=1S/C10H21N/c1-4-5-6-7-8-9-10-11(2)3/h4H,1,5-10H2,2-3H3 |
InChI Key |
KWHNJSMJWDZDKD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCCCC=C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(Hydroxymethyl)-6-oxa-4-azaspiro[2.4]heptan-5-one](/img/structure/B8403461.png)
![4-(Methylthio)thieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B8403486.png)
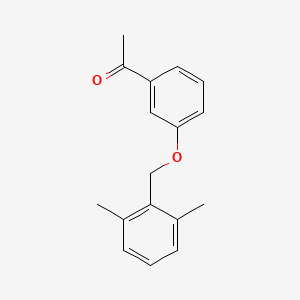
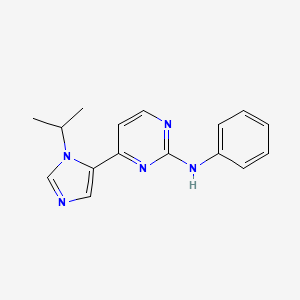
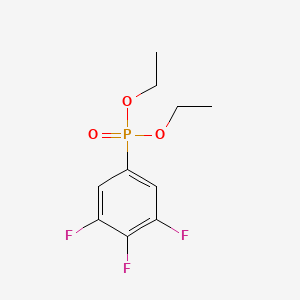
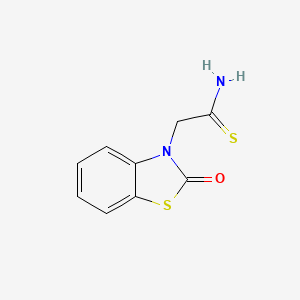
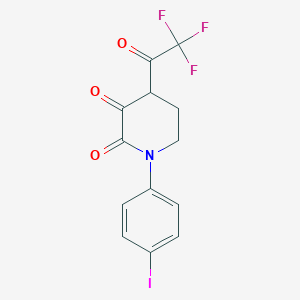
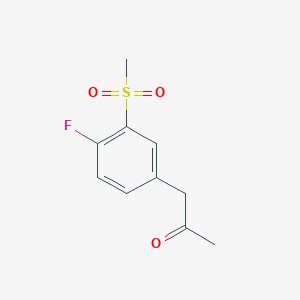
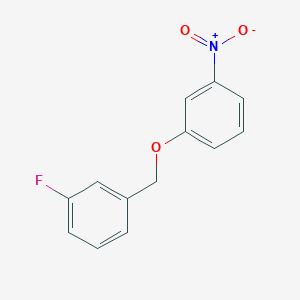
![(6-Bromobenzo[d]isothiazol-3-yl)(4-chlorophenyl)methanone](/img/structure/B8403548.png)
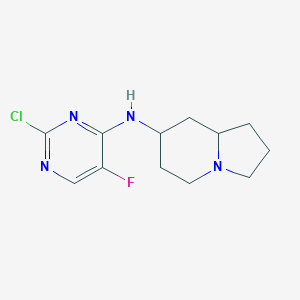
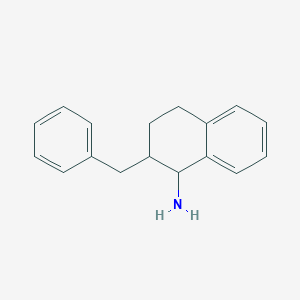
![9-bromo-5H-pyrazino[2,3-b]indole](/img/structure/B8403562.png)
![3-Trifluoromethyl-4-[N,N-bis(2-hydroxyethyl)amino]nitrobenzene](/img/structure/B8403570.png)
